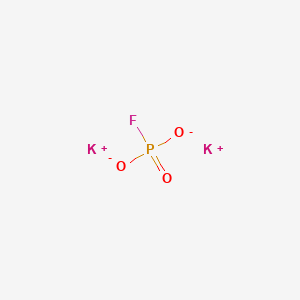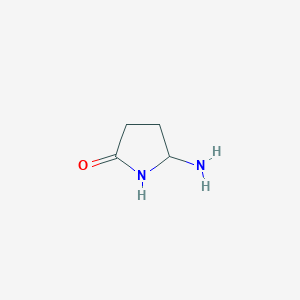
2-Ethynyl-1,3-dimethylbenzene
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethynyl-1,3-dimethylbenzene typically involves the alkylation of m-xylene followed by a Sonogashira coupling reaction. The process can be summarized as follows:
Alkylation of m-xylene: m-Xylene is first alkylated using ethyl bromide in the presence of a strong base such as potassium tert-butoxide.
Sonogashira Coupling Reaction: The alkylated product is then subjected to a Sonogashira coupling reaction with an acetylene derivative in the presence of a palladium catalyst and copper iodide as a co-catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethynyl-1,3-dimethylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Halogenation: Bromine or chlorine in the presence of a Lewis acid catalyst like ferric chloride.
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Nitration: 2-nitro-1,3-dimethylbenzene.
Halogenation: 2-bromo-1,3-dimethylbenzene or 2-chloro-1,3-dimethylbenzene.
Oxidation: 2-ethynyl-1,3-dimethylbenzoic acid.
Reduction: 2-ethyl-1,3-dimethylbenzene.
Aplicaciones Científicas De Investigación
2-Ethynyl-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: The compound is utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds and active ingredients.
Biological Studies: The compound is used in studies related to enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 2-ethynyl-1,3-dimethylbenzene in chemical reactions involves the interaction of its functional groups with various reagents:
Electrophilic Aromatic Substitution: The ethynyl group activates the aromatic ring towards electrophilic attack, facilitating substitution reactions.
Oxidation and Reduction: The ethynyl group undergoes oxidation or reduction, altering the electronic properties of the molecule and enabling further chemical transformations.
Comparación Con Compuestos Similares
2-Ethyl-1,3-dimethylbenzene: Similar structure but with an ethyl group instead of an ethynyl group.
1,3-Dimethylbenzene (m-xylene): Lacks the ethynyl group, making it less reactive in certain chemical reactions.
2-Propynyl-1,3-dimethylbenzene: Contains a propynyl group, offering different reactivity and applications.
Uniqueness: 2-Ethynyl-1,3-dimethylbenzene is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and materials science, offering reactivity that is not observed in its analogs.
Propiedades
IUPAC Name |
2-ethynyl-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-4-10-8(2)6-5-7-9(10)3/h1,5-7H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPJMJYRZXGONR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60514890 | |
| Record name | 2-Ethynyl-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74331-74-1 | |
| Record name | 2-Ethynyl-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-[4-(Dimethylamino)phenyl]-1,2,5,6-tetrahydro-4-methyl-2-oxo-5-pyrimidinecarboxylic acid](/img/structure/B1626313.png)







